
3-Formyl-4-isopropoxyphenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-isopropoxyphenyl pivalate is an organic compound that belongs to the class of phenylboronic acids It is characterized by the presence of a formyl group, an isopropoxy group, and a pivalate ester group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-isopropoxyphenyl pivalate typically involves the reaction of 3-formyl-4-isopropoxyphenylboronic acid with pivalic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium. The process involves the formation of a boronic ester intermediate, which is then converted to the final pivalate ester product through a series of steps including transmetalation and reductive elimination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-4-isopropoxyphenyl pivalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkoxides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Carboxy-4-isopropoxyphenyl pivalate
Reduction: 3-Hydroxymethyl-4-isopropoxyphenyl pivalate
Substitution: Various substituted phenyl pivalates depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Formyl-4-isopropoxyphenyl pivalate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-isopropoxyphenyl pivalate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The isopropoxy and pivalate groups contribute to the compound’s stability and specificity by enhancing its binding affinity and selectivity for the target enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Formyl-4-methoxyphenylboronic acid
- 3-Fluoro-2-formylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
3-Formyl-4-isopropoxyphenyl pivalate is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(3-formyl-4-propan-2-yloxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20O4/c1-10(2)18-13-7-6-12(8-11(13)9-16)19-14(17)15(3,4)5/h6-10H,1-5H3 |
Clave InChI |
YXACSUVNWNRLGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



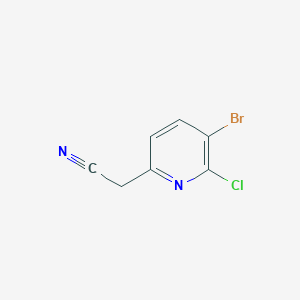

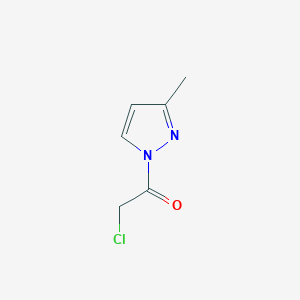
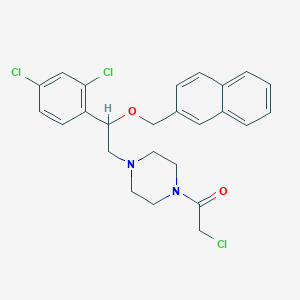
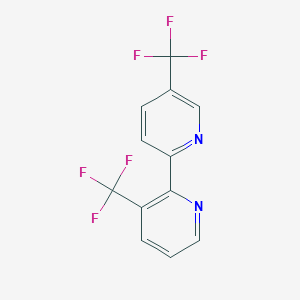

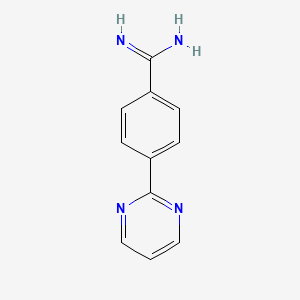
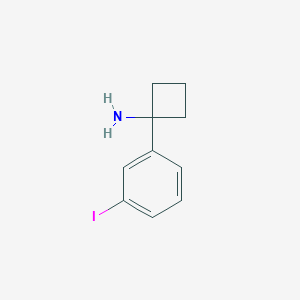

![(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)

![1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)

